molecular formula C19H20Cl2FN3O2S B2587669 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216920-39-6

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2587669
CAS No.: 1216920-39-6
M. Wt: 444.35
InChI Key: ADGCMEXYGBXREX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H20Cl2FN3O2S. The molecular weight is 444.35.


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 444.35. It is easily soluble in water but insoluble in ether, benzene, and chloroform .

Scientific Research Applications

Novel Synthetic Methods and Chemical Interactions

Compounds with structural similarities to "2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride" have been synthesized using carbodiimide condensation, demonstrating the chemical versatility and potential for creating a wide array of derivatives for various scientific applications (Yu et al., 2014). This method offers a convenient and fast approach to explore the biological and chemical properties of novel compounds.

Antimicrobial and Antitumor Potential

Derivatives of chlorophenoxyacetamide and related structures have shown promise in antimicrobial and antitumor studies. For instance, synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives indicate the potential of these compounds in developing new antimicrobial agents (Patel et al., 2009). Additionally, compounds containing fluorouracil structures have been synthesized and shown to exhibit antitumor activity, suggesting a possible avenue for cancer treatment research (Xiong et al., 2009).

Photochemical and Thermochemical Modeling

Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has provided insights into their potential applications in dye-sensitized solar cells (DSSCs) and as non-linear optical (NLO) materials. These studies highlight the compounds' light harvesting efficiency and suggest their utility in photovoltaic efficiency modeling (Mary et al., 2020).

Analgesic and Anti-inflammatory Activities

Research on acetamide hydrochlorides and their derivatives has explored their analgesic and anti-inflammatory activities. For example, certain hydrochlorides have shown comparable analgesic effects to sodium metamizole in hotplate tests, indicating their potential use in pain management (Yusov et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)9-10-24(18(25)12-26-15-6-3-13(20)4-7-15)19-22-16-8-5-14(21)11-17(16)27-19;/h3-8,11H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGCMEXYGBXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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